molecular formula C9H12ClF2N B2476184 2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2503207-53-0

2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2476184
CAS No.: 2503207-53-0
M. Wt: 207.65
InChI Key: SVQMIVCPZYKOIP-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride is an organic compound with the molecular formula C9H11ClF3N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a difluoromethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride typically involves the introduction of a difluoromethyl group to the phenyl ring of phenylethylamine. One common method is through the reaction of benzaldehyde with difluoromethylating agents, followed by reductive amination to introduce the ethanamine group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the difluoromethylation step .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its trifluoromethyl analogs. This difference can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)8-3-1-7(2-4-8)5-6-12;/h1-4,9H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQMIVCPZYKOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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